S-Methylglutathione

Catalog No.
S543428
CAS No.
2922-56-7
M.F
C11H19N3O6S
M. Wt
321.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Methylglutathione

CAS Number

2922-56-7

Product Name

S-Methylglutathione

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C11H19N3O6S

Molecular Weight

321.35 g/mol

InChI

InChI=1S/C11H19N3O6S/c1-21-5-7(10(18)13-4-9(16)17)14-8(15)3-2-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1

InChI Key

QTQDDTSVRVWHMO-BQBZGAKWSA-N

SMILES

CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

S-Methyl glutathione; Glutathione ester; Glutathione S-methyl ester;

Canonical SMILES

CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Description

The exact mass of the compound S-Methylglutathione is 321.0995 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. It belongs to the ontological category of S-substituted glutathione in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

S-Methylglutathione is a sulfur-containing compound that is an S-substituted derivative of glutathione, where the thiol hydrogen is replaced by a methyl group. Its chemical formula is C11H19N3O6S\text{C}_{11}\text{H}_{19}\text{N}_{3}\text{O}_{6}\text{S}, and it has a molecular weight of approximately 321.35 g/mol. This compound is known for its role in various biochemical processes, particularly in detoxification and antioxidant defense mechanisms within biological systems .

  • The mechanism of action of SMG within biological systems is not fully elucidated.
  • Some studies suggest it might influence cellular detoxification pathways due to its interaction with glyoxalase 1, an enzyme involved in metabolizing glyoxal, a potentially harmful byproduct of cellular processes [].
  • More research is needed to understand its specific role and potential applications.
  • There is currently limited information on the safety profile of SMG.
  • As research progresses, data on its potential toxicity, flammability, and reactivity will become available.
, primarily as a nucleophile due to the presence of its thiol group. It can undergo substitution reactions with various electrophiles, including metal complexes such as platinum-based drugs. For instance, studies have shown that S-Methylglutathione reacts with platinum complexes like cisplatin, providing protective effects against its cytotoxicity while maintaining anti-tumor activity . These reactions typically follow a direct nucleophilic substitution pathway, characterized by specific rate laws that depend on the concentrations of the reactants involved .

S-Methylglutathione exhibits significant biological activity, particularly in cellular detoxification processes. As a derivative of glutathione, it plays a crucial role in conjugating with harmful substances, facilitating their excretion from the body. Additionally, it acts as an antioxidant, scavenging free radicals and reducing oxidative stress within cells. Its involvement in various enzymatic reactions highlights its importance in metabolic pathways related to sulfur metabolism and redox balance .

S-Methylglutathione can be synthesized through several methods. One common approach involves the reaction of glutathione with methylating agents such as methyl iodide or dimethyl sulfate under alkaline conditions. This reaction replaces the thiol hydrogen with a methyl group, yielding S-Methylglutathione as the product. Another method includes enzymatic synthesis using specific methyltransferases that catalyze the transfer of a methyl group to glutathione .

S-Methylglutathione has various applications in both research and clinical settings:

  • Antioxidant Supplement: It is used as a dietary supplement to enhance antioxidant defenses.
  • Detoxification Agent: Its role in conjugating with toxic substances makes it valuable in detoxification therapies.
  • Pharmaceutical Research: Investigated for its potential protective effects against chemotherapy-induced toxicity.
  • Biochemical Studies: Utilized in studies exploring sulfur metabolism and redox biology .

Research has demonstrated that S-Methylglutathione interacts with several biological targets and compounds. Notably, it has been studied for its interactions with glutathione S-transferases, which are enzymes involved in detoxification processes. These interactions can influence drug metabolism and efficacy, particularly concerning chemotherapeutic agents like cisplatin . Furthermore, S-Methylglutathione's ability to modulate oxidative stress responses makes it a subject of interest in studies related to aging and chronic diseases .

S-Methylglutathione shares similarities with other sulfur-containing compounds but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

CompoundStructure TypeKey Features
GlutathioneTripeptideNatural antioxidant; critical for detoxification
N-AcetylcysteineAmino acid derivativePrecursor to glutathione; used for respiratory health
S-GlutathioneGlutathione derivativeSimilar structure but without methyl substitution
CysteineAmino acidPrecursor to glutathione; involved in protein synthesis

Uniqueness of S-Methylglutathione: The primary distinction of S-Methylglutathione lies in its methylation at the thiol group, which enhances its stability and alters its reactivity compared to other similar compounds. This modification allows it to effectively participate in detoxification while providing antioxidant benefits more efficiently than non-methylated counterparts .

S-Methylglutathione demonstrates excellent aqueous solubility, with reported values of 35.71 milligrams per milliliter, equivalent to 111.12 millimolar concentration at room temperature [1]. This high solubility is attributed to the presence of multiple polar functional groups, including carboxyl, amino, and amide functionalities within the tripeptide structure [2]. The compound exists as a white to off-white crystalline solid at room temperature, maintaining its structural integrity under standard storage conditions [1] [3].

The pH-dependent behavior of S-Methylglutathione exhibits significant variations across different hydrogen ion concentrations. The predicted acid dissociation constant (pKa) value of 2.21±0.10 indicates that the compound undergoes protonation-deprotonation equilibria that directly influence its molecular conformation and stability [1]. At physiological pH (7.4), S-Methylglutathione predominantly exists in its ionized forms, with the amino groups protonated and carboxyl groups deprotonated [4].

Studies on related glutathione compounds demonstrate that pH significantly affects degradation kinetics. Research indicates that degradation rates decrease with lower pH values, with optimal stability observed around pH 7.4 [5] [6]. The nonenzymatic degradation mechanism involves initial cleavage of the gamma-glutamyl-cysteine bond, followed by oxidative processes that are highly pH-dependent [5]. Under acidic conditions (pH 6.2), the degradation half-life extends to approximately 34 days, while at physiological pH (7.4), complete degradation occurs within 24 days [5].

The molecular ionization state directly influences the compound's conformational preferences. Nuclear magnetic resonance studies reveal that S-Methylglutathione can adopt both extended and folded conformations, with the relative populations dependent on pH, ionic strength, and oxygen tension [7]. The cysteine β-methylene protons exhibit distinct chemical shifts at 2.95 parts per million (extended form) and 2.80 parts per million (folded form), serving as diagnostic markers for conformational analysis [7].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopic analysis provides definitive structural characterization of S-Methylglutathione in solution. Proton Nuclear Magnetic Resonance spectra reveal diagnostic chemical shifts for the cysteine β-methylene protons at 2.95 parts per million (extended conformation) and 2.80 parts per million (folded conformation) [7]. The S-methyl group exhibits characteristic resonances around 2.1 parts per million, consistent with thioether functionality [21].

Multi-center Nuclear Magnetic Resonance studies confirm the coexistence of both extended and closed conformational forms in aqueous solution, with relative populations dependent on experimental conditions [7]. Carbon-13 Nuclear Magnetic Resonance analysis demonstrates restricted motion of the carbon backbone, indicating intramolecular interactions between functional groups that influence molecular dynamics [22]. Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Total Correlation Spectroscopy, establish through-bond connectivity patterns that confirm structural assignments [7].

Fourier Transform Infrared spectroscopic fingerprinting identifies characteristic vibrational modes for peptide and thioether functionalities. The amide I band appears around 1650 wavenumbers, while the amide II band occurs near 1550 wavenumbers, consistent with standard peptide bond characteristics [23]. The carbon-sulfur stretching vibration manifests in the 700-800 wavenumber region, confirming the thioether linkage [23]. Notably, the absence of sulfur-hydrogen stretching bands (typically 2550-2600 wavenumbers) confirms the methylated state of the sulfur atom.

Ultraviolet-Visible spectroscopic properties demonstrate maximum absorption around 260 nanometers, similar to the parent glutathione compound [24]. The absorption profile extends from 190 to 280 nanometers, with high absorbance at shorter wavelengths that rapidly decreases toward longer wavelengths [25]. This spectral behavior enables quantitative analysis using High Performance Liquid Chromatography with ultraviolet detection at appropriate wavelengths [26]. The chromophoric properties arise primarily from the peptide backbone and amino acid side chains rather than the modified sulfur center.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

321.09945651 g/mol

Monoisotopic Mass

321.09945651 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OOW3025SR1

Sequence

XXG

Other CAS

2922-56-7

Metabolism Metabolites

Methylglutathione is a known human metabolite of 1-iodomethane.

Wikipedia

S-methylglutathione

Dates

Last modified: 08-15-2023
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